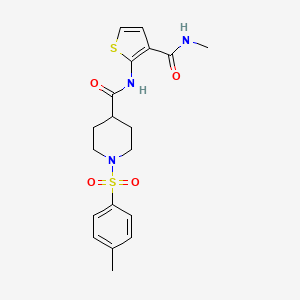![molecular formula C12H9N3O B2408379 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)fenol CAS No. 859500-99-5](/img/structure/B2408379.png)
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a phenol group attached at the 4-position.
Aplicaciones Científicas De Investigación
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
The primary targets of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol appear to be diverse, depending on the specific derivative of the compound. Some studies have identified potential targets such as falcipain-2 , an enzyme associated with the malaria-causing parasite Plasmodium falciparum . Other research has suggested that derivatives of this compound may act as inhibitors of c-Met/VEGFR-2 kinases , which are involved in cancer cell growth and survival .
Mode of Action
For instance, when acting as a falcipain-2 inhibitor , it may prevent the parasite Plasmodium falciparum from breaking down hemoglobin, a process necessary for the parasite’s survival . When acting as a c-Met/VEGFR-2 kinase inhibitor , it may interfere with signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The biochemical pathways affected by 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol are likely to be related to its targets. For example, by inhibiting falcipain-2, it could disrupt the life cycle of Plasmodium falciparum, affecting the parasite’s ability to cause malaria . By inhibiting c-Met/VEGFR-2 kinases, it could interfere with signaling pathways involved in cell growth, survival, and angiogenesis, potentially slowing the progression of certain types of cancer .
Pharmacokinetics
One study suggested that certain derivatives of this compound exhibited favorable pharmacodynamic and pharmacokinetic attributes in dogs .
Result of Action
The result of the action of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol can vary depending on the specific derivative and target. Some derivatives have shown promising antimalarial activity in vitro , while others have demonstrated anti-tumor activity against certain cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol typically involves the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes. This reaction can be carried out under mild conditions, often at room temperature, and is facilitated by the presence of a suitable catalyst . Another method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve scalable one-pot synthesis methods that are efficient and cost-effective. These methods often utilize readily available starting materials and aim to minimize the number of purification steps required .
Análisis De Reacciones Químicas
Types of Reactions
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrotriazolopyridines, and various substituted phenol derivatives .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits significant anticancer and antibacterial properties.
[1,2,4]Triazolo[4,3-a]pyrimidine: Used in the synthesis of various bioactive molecules.
Uniqueness
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol is unique due to its specific structural features, which confer distinct biological activities. Its phenol group enhances its ability to interact with biological targets, making it a versatile compound in medicinal chemistry .
Propiedades
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-10-6-4-9(5-7-10)12-14-13-11-3-1-2-8-15(11)12/h1-8,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDIQUOFZQEJGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408298.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2408299.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone](/img/structure/B2408304.png)


![Methyl 2-[[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2408309.png)
![2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2408312.png)

![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2408315.png)
![2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2408316.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2408319.png)
